Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 306934-99-6
VCID: VC1986756
InChI: InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3
SMILES: CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N
Molecular Formula: C13H12BrNO2S
Molecular Weight: 326.21 g/mol

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

CAS No.: 306934-99-6

Cat. No.: VC1986756

Molecular Formula: C13H12BrNO2S

Molecular Weight: 326.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate - 306934-99-6

Specification

CAS No. 306934-99-6
Molecular Formula C13H12BrNO2S
Molecular Weight 326.21 g/mol
IUPAC Name ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
Standard InChI InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3
Standard InChI Key SEWFWRCESBYGFS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N
Canonical SMILES CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N

Introduction

Chemical Structure and Identifiers

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is characterized by a thiophene ring substituted with an amino group, a 4-bromophenyl group, and an ethyl carboxylate group. The precise arrangement of these substituents contributes to the compound's reactivity and potential applications.

PropertyValue
IUPAC NameEthyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
CAS Registry Number306934-99-6
Molecular FormulaC₁₃H₁₂BrNO₂S
Molecular Weight326.21 g/mol
SMILES NotationCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N
InChI1S/C13H12BrNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3
InChI KeySEWFWRCESBYGFS-UHFFFAOYSA-N
PubChem CID727636
MDL NumberMFCD00435056

The structure consists of a thiophene core with an amino group at position 2, an ethyl carboxylate at position 3, and a 4-bromophenyl group at position 4. This arrangement creates a molecule with multiple functional sites for potential chemical modifications and interactions .

Physical Properties

Understanding the physical properties of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is essential for its handling, storage, and application in various research and industrial settings.

PropertyValue
Physical StatePowder
ColorNot specified in literature
Melting Point120-125 °C
Density1.502 g/cm³ (20 °C, 760 Torr)
SolubilitySoluble in organic solvents like DMSO, ethanol, and methanol; poorly soluble in water
Storage TemperatureAmbient

The compound's relatively high melting point indicates significant intermolecular forces, likely including hydrogen bonding involving the amino group. Its density is typical for aromatic compounds containing a bromine atom .

Chemical Reactivity

The presence of multiple functional groups in Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate makes it a versatile intermediate for various chemical transformations.

Reactive Sites

The compound contains several reactive sites that can participate in different chemical reactions:

  • Amino Group: Can undergo N-acylation, N-alkylation, diazotization, and condensation reactions

  • Bromine Substituent: Ideal for cross-coupling reactions (Suzuki, Stille, Negishi)

  • Ethyl Carboxylate: Susceptible to hydrolysis, transesterification, and reduction

  • Thiophene Ring: Can participate in electrophilic aromatic substitution reactions

Reaction TypeReaction ConditionsPotential Products
HydrolysisAqueous base, heat2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid
ReductionLiAlH₄ or NaBH₄2-amino-4-(4-bromophenyl)-3-(hydroxymethyl)thiophene
Suzuki CouplingPd catalyst, boronic acid2-amino-4-(4-arylphenyl)thiophene-3-carboxylate derivatives
N-AcylationAcid chloride, baseN-acyl derivatives with potential biological activity
CyclizationIntramolecular reactionsFused heterocyclic systems with potential pharmaceutical applications

The bromine atom in the para position of the phenyl ring is particularly valuable for further functionalization through various cross-coupling reactions, enabling the generation of diverse libraries of derivatives .

Hazard TypeClassification
Health HazardsSkin Irritation (Category 2)
Eye Irritation (Category 2)
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)
Environmental HazardsAquatic Chronic (Category 4)

Analytical Methods

Various analytical techniques can be employed to characterize and analyze Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate.

Spectroscopic Methods

TechniqueExpected Characteristics
¹H NMRSignals for aromatic protons (6.8-7.5 ppm), ethyl ester protons (triplet ~1.3 ppm, quartet ~4.2 ppm), and amino protons (broad singlet ~5.5-6.0 ppm)
¹³C NMRSignals for carbonyl carbon (~165 ppm), aromatic carbons (110-150 ppm), and ethyl ester carbons (~14 and ~60 ppm)
IR SpectroscopyCharacteristic bands for NH₂ stretching (3300-3400 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C-Br stretching (~550-650 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 326 and 328 (with characteristic bromine isotope pattern)
UV-Vis SpectroscopyAbsorption maxima related to the conjugated π-system of the thiophene and phenyl rings

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be used for purity assessment and reaction monitoring. Typical HPLC conditions might include C18 reverse-phase columns with methanol/water or acetonitrile/water mobile phases .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate and its derivatives provides insights into potential modifications for enhanced biological activity.

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